2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C13H11IN2O and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Derivatives Synthesis
Researchers have been focused on synthesizing novel pyrimidine derivatives due to their significant biological activities. A study by Muralidharan et al. (2019) emphasized the synthesis of novel pyrimidine derivatives, showcasing their potent anti-inflammatory and analgesic activities. These derivatives, including structures similar to 2-Cyclopropyl-6-(4-iodophenyl)pyrimidin-4-ol, were characterized using various spectroscopic methods, demonstrating the influence of substituent nature on biological activities (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antimalarial Scaffold Exploration
In the realm of antimalarial research, Mustière et al. (2021) explored dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-ones as potential new antimalarial series, yielding high success rates. The compound 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, closely related to the chemical structure , was synthesized with a high yield, indicating its potential utility in antimalarial research (Mustière, P. Vanelle, N. Primas, 2021).
Antimicrobial and Antiviral Activities
K. Hilmy et al. (2021) prepared new pyrrolo[2,3-d]pyrimidine derivatives with promising antimicrobial and antiviral activities. These compounds, including structures akin to this compound, demonstrated significant efficacy against various pathogens, including activity against Newcastle disease, showcasing the potential of such derivatives in developing novel antimicrobial and antiviral agents (Hilmy, M. Tag, E. Aish, M. Elsafty, H. Attia, 2021).
Anticancer Drug Development
In cancer research, pyrrolo[2,3-d]pyrimidin-4-ones have been identified as having broad-spectrum biological activities, including antitumor activity. A study by Atapour-Mashhad et al. (2011) on novel pyrrolo[2,3-d]pyrimidin-4-ones revealed their potent antiproliferative agents against several cancer cell lines, suggesting that compounds with structural similarities to this compound could serve as potential chemotherapeutic agents (Atapour-Mashhad, Z. Tayarani-Najaran, A. Davoodnia, Raheleh Moloudi, S. Mousavi, 2011).
Properties
IUPAC Name |
2-cyclopropyl-4-(4-iodophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQFMDDVNZHGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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